(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone is an organic compound classified as a halogenated heterocycle. It features a bromine atom, a methoxy group, and a morpholinyl group attached to a pyridine ring. This compound holds significant potential in various scientific fields, particularly in medicinal chemistry, due to its unique structural characteristics and biological activity.
This compound is categorized under pyridine derivatives and is recognized for its applications in organic synthesis and medicinal chemistry. It has been investigated for its potential as a ligand in biochemical assays and its therapeutic properties, including anti-inflammatory and anticancer activities.
The synthesis of (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone typically follows these steps:
Industrial methods may involve automated reactors and continuous flow processes to enhance yield and purity while minimizing by-products.
The molecular formula of (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone is CHBrNO.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation.
(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone can undergo several chemical reactions:
The mechanism of action for (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity which could lead to various biological effects. Current research suggests that it may influence signal transduction pathways and inhibit particular enzymes critical in disease processes.
The compound exhibits a solid state at room temperature with moderate solubility in organic solvents due to the presence of the methoxy group.
Key chemical properties include:
Further characterization through spectroscopic methods (NMR, IR) would provide additional insights into its physical properties.
(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone has several applications:
(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone (CAS: 2205505-42-4) represents an emerging pharmacophore in targeted cancer therapeutics, combining privileged structural motifs through rational drug design. This compound features a brominated methoxypyridine scaffold linked via carbonyl bridge to a morpholine heterocycle, yielding a molecular architecture optimized for kinase interaction. With the systematic name reflecting its methanone functional group connecting substituted pyridine and morpholine rings, it possesses a molecular formula of C₁₁H₁₃BrN₂O₃ and molecular weight of 301.15 g/mol [1]. The strategic incorporation of bromine at the pyridine C5 position creates a synthetic handle for further derivatization while simultaneously influencing electron distribution and target binding affinity. Its structural complexity balances three-dimensional diversity with drug-like properties, evidenced by calculated logP values (~1.3) and topological polar surface area (~42 Ų) that suggest favorable membrane permeability and bioavailability profiles [3]. Contemporary medicinal chemistry exploits such hybrid structures to address limitations of early-generation kinase inhibitors, particularly selectivity challenges and acquired resistance mechanisms. The compound's emergence coincides with renewed focus on PI3K pathway inhibition, where molecular modeling predicts the morpholine oxygen mediates hinge-region hydrogen bonding similar to established inhibitors like PIK-75 and alpelisib [4].
Table 1: Molecular Characterization of (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone
Property | Value | Method/Reference |
---|---|---|
Systematic Name | (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone | IUPAC Nomenclature |
CAS Registry Number | 2205505-42-4 | Chemical Abstracts Service |
Molecular Formula | C₁₁H₁₃BrN₂O₃ | High-Resolution Mass Spectrometry |
Molecular Weight | 301.15 g/mol | Calculated |
Purity Specification | ≥98% | HPLC Analysis |
Related CAS | 342013-81-4 (non-methoxy analog) | Chemical Abstracts Service [3] |
Halogenated pyridine-morpholine hybrids constitute a structurally novel class of kinase inhibitors with optimized binding kinetics and selectivity profiles. The morpholine moiety serves as a hydrogen bond acceptor that mimics natural substrates' interactions, particularly forming critical contacts with Val851 in PI3Kα's hinge region—a binding feature conserved across clinical-stage inhibitors including alpelisib and copanlisib [4]. Quantum mechanics studies reveal the morpholine's electronegative oxygen atom exhibits orbital orientation compatible with backbone amide protons in the ATP-binding cleft, creating binding energy contributions of -2.3 to -3.1 kcal/mol. When integrated with halogenated pyridines, these hybrids exploit orthogonal binding mechanisms: the planar pyridine ring establishes π-stacking with Tyr836 and Lys802 residues, while the halogen atom extends into hydrophobic subpockets inaccessible to water molecules [4].
The structural versatility of this hybrid scaffold facilitates extensive structure-activity relationship (SAR) explorations. Systematic modifications at the pyridine C5/C6 positions and morpholine N-substitutions have yielded derivatives with >100-fold selectivity between PI3K isoforms. Crucially, the methanone linker (–C(=O)–) between domains confers conformational rigidity that reduces entropic penalties upon target binding compared to flexible alkyl chains. This design principle was validated in imidazopyridine series where compound 35 (featuring brominated pyridine and morpholine components) demonstrated nanomolar PI3Kα inhibition (98.6% at 10 μM) and potent antiproliferative activity against T47D breast cancer cells through induction of G1 cell cycle arrest and apoptosis [4]. Computational docking of analogous structures predicts the 2-methoxy group occupies a solvent-exposed region, allowing water-mediated hydrogen bonds that improve solubility without compromising membrane penetration.
Table 2: Pharmacological Profile of Representative Morpholine-Pyridine Hybrids
Compound | R1 (Pyridine) | R2 (Morpholine) | PI3Kα Inhibition (% at 10μM) | Cellular Activity (IC₅₀) |
---|---|---|---|---|
35 | 5-Bromo-2-methoxy | Unsubstituted | 98.6 ± 0.4 | T47D: 0.42 μM [4] |
36 | 5-Bromo-2-ethoxy | Unsubstituted | 85.1 ± 2.2 | Not reported |
19 | 5-Bromo-2-methyl | Unsubstituted | 58.5 ± 1.6 | Not reported |
28 | 5-Chloro-2-methoxy | Pyrrolidinyl | 66.1 ± 4.4 | Not reported |
PIK-75 (Reference) | Sulfonohydrazone | None | 98.2 ± 1.6 | MCF7: 0.18 μM [4] |
Bromine substitution at the pyridine C5 position confers distinct advantages in molecular optimization through synergistic electronic, steric, and synthetic effects. Compared to chloro and fluoro analogs, the bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F) creates enhanced hydrophobic surface area that improves interactions with lipid-rich kinase domains. Quantum chemical calculations indicate bromine's polarizability induces dipole moments 1.3-1.8 D higher than chlorine analogs, strengthening halogen bonding with carbonyl oxygen atoms of key residues like Asp810 in PI3Kα. This electronic perturbation was experimentally validated through SAR studies where brominated derivative 35 (98.6% inhibition) outperformed chlorinated analog 45 (59.8%) and fluorinated compound 16 (38.2%) at equimolar concentrations [4].
Beyond direct target modulation, C5-bromination serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions that accelerate lead diversification. Suzuki-Miyaura reactions employing this bromide enable efficient introduction of aryl, heteroaryl, and vinyl groups to explore structure-activity landscapes, as demonstrated in the synthesis of PI3Kα inhibitors where brominated precursors underwent coupling with boronic acids/esters to yield 32 derivatives [4]. The bromine atom also influences metabolic stability by reducing CYP450-mediated oxidation at adjacent positions—microsomal studies show brominated pyridines exhibit 2.3-fold longer half-lives than hydrogen analogs in hepatic incubation models. Furthermore, comparative molecular field analysis (CoMFA) indicates bromine's moderate lipophilicity (π=0.88) optimally balances membrane permeability and aqueous solubility, yielding calculated logP values of 1.3-1.6 for this chemotype [3].
Table 3: Comparative Bioactivity of Halogenated Pyridine-Morpholine Derivatives
Compound | Halogen (X) | % PI3Kα Inhibition (10μM) | Relative Potency | Key Interactions |
---|---|---|---|---|
35 | Br | 98.6 ± 0.4 | 1.00 (Reference) | Halogen bond with Asp810, hydrophobic contact with Trp780 |
45 | Cl | 59.8 ± 3.5 | 0.61 | Weaker halogen bonding (-0.7 kcal/mol vs Br) |
16 | F | 38.2 ± 3.6 | 0.39 | Dipole interactions only |
46 | H | 40.2 ± 3.0 | 0.41 | No halogen-specific interactions |
The synthetic route to this brominated hybrid exemplifies modern medicinal chemistry strategies. Beginning with 2-amino-3-bromopyridine intermediates, sequential cyclization with ethyl 3-bromopyruvate generates imidazopyridine cores. Hydrolysis to carboxylic acids followed by HBTU-mediated amidation with morpholine installs the key methanone linkage. The C5 bromide remains intact throughout these transformations, enabling late-stage diversification via Suzuki coupling to introduce aryl and heteroaryl groups that modulate potency and selectivity [4]. This synthetic versatility contrasts with earlier morpholine-containing drugs that required pre-functionalized components, highlighting how strategic halogen placement streamlines lead optimization campaigns. The bromine atom's orthogonal reactivity further permits sequential cross-coupling approaches to generate branched libraries from a common intermediate—a critical advantage in probing complex structure-activity relationships across kinase families.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0